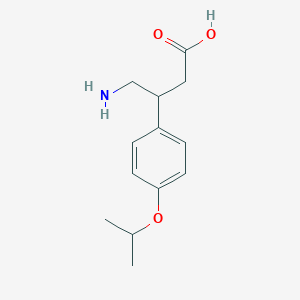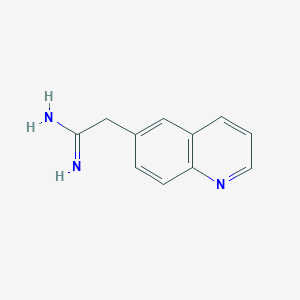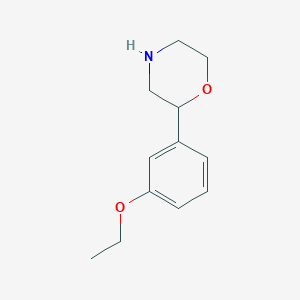
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-bromo-2,2-dimethylpropyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
Starting Material: 2,2-dimethylpropylbenzene
Reagent: N-bromosuccinimide (NBS)
Initiator: Azobisisobutyronitrile (AIBN)
Conditions: Light or heat
The bromination occurs at the benzylic position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-(3-Hydroxy-2,2-dimethylpropyl)-1,2-dimethylbenzene.
Oxidation: Formation of 4-(3-Oxo-2,2-dimethylpropyl)-1,2-dimethylbenzene.
Reduction: Formation of 4-(2,2-Dimethylpropyl)-1,2-dimethylbenzene.
Applications De Recherche Scientifique
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Bromo-2,2-dimethylpropyl)benzene-1,2-diol
- 4-(3-Bromo-2,2-dimethylpropyl)phenol
- 4-(3-Bromo-2,2-dimethylpropyl)-1-isopropyl-1H-pyrazole
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H19Br |
|---|---|
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
4-(3-bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C13H19Br/c1-10-5-6-12(7-11(10)2)8-13(3,4)9-14/h5-7H,8-9H2,1-4H3 |
Clé InChI |
IAZBQTWXAAFAGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC(C)(C)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


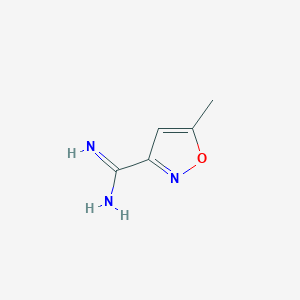
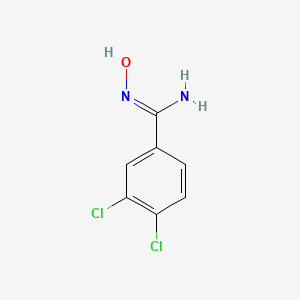

![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
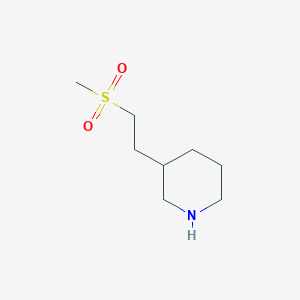

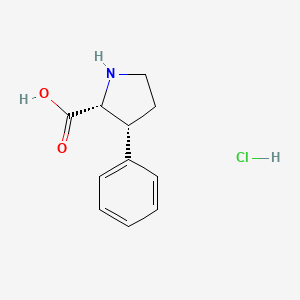
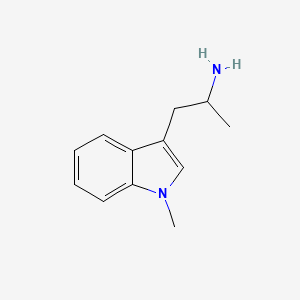
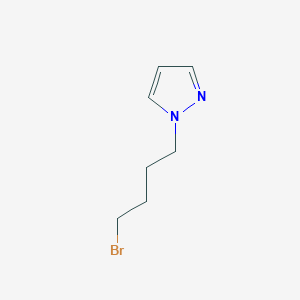
amine](/img/structure/B13610648.png)
